molecular formula C24H28N6O2 B2622005 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1428357-31-6

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2622005
CAS No.: 1428357-31-6
M. Wt: 432.528
InChI Key: DSKASASLUANNTM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the development of kinase-targeted therapies. Its molecular structure incorporates a pyrimidine core, a piperazine linker, and a methoxyphenyl group, a design feature common in compounds that modulate protein kinase activity. Researchers are investigating its potential as a potent and selective inhibitor for specific tyrosine and serine/threonine kinases implicated in oncogenic signaling pathways. The proposed mechanism of action involves competitive binding at the kinase's ATP-binding pocket, thereby preventing phosphorylation of downstream substrate proteins and potentially halting the proliferation of cancer cells. Preclinical studies focus on its efficacy and selectivity profiles against a panel of kinases, its impact on cellular apoptosis and cycle arrest, and its pharmacokinetic properties in vitro. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-17-8-9-25-21(14-17)28-22-16-23(27-18(2)26-22)29-10-12-30(13-11-29)24(31)15-19-4-6-20(32-3)7-5-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKASASLUANNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, molecular structure, and biological effects, drawing from diverse research findings.

Molecular Structure

The molecular structure of the compound consists of several functional groups, including a methoxyphenyl group, a piperazine ring, and a pyrimidine derivative. The presence of these moieties suggests potential interactions with various biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC19H24N4O2
Molecular Weight336.42 g/mol
Structural FeaturesMethoxy, piperazine, pyrimidine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine and pyrimidine rings. Detailed methods can be found in literature focusing on similar piperidine derivatives that exhibit significant biological activities .

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit anticancer activity . For instance, compounds with piperazine and pyrimidine structures have shown cytotoxic effects against various cancer cell lines. A notable study reported that a related compound demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance cholinergic transmission, which is often impaired in Alzheimer's patients .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Binding to specific protein targets : The structural features allow it to interact with protein binding sites effectively.
  • Inhibition of key enzymes : As noted, the inhibition of AChE and BuChE contributes to its neuroprotective properties.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Hypopharyngeal Cancer Model : A study demonstrated that a derivative induced apoptosis in FaDu cells more effectively than traditional chemotherapeutics .
  • Alzheimer's Disease Model : Research indicated that compounds with similar structures improved cognitive functions in animal models by enhancing cholinergic activity .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine ():
    The target compound’s pyrimidine core contrasts with the pyrazolo[3,4-d]pyrimidine in , which incorporates a fused pyrazole ring. This modification alters electron distribution and steric bulk, likely affecting binding to kinase targets .
  • Piperazine vs.

Substituent Effects

  • Methoxyphenyl vs. Sulfonyl Groups ():
    The methoxyphenyl group in the target compound is less electron-withdrawing than the sulfonyl groups in ’s analogs. Sulfonyl groups enhance solubility but may reduce passive diffusion across membranes .
  • Methylpyridinylamino vs.
  • Trifluoromethylphenyl () vs. Methoxyphenyl: The trifluoromethyl group () is strongly electron-withdrawing, which may enhance binding affinity to hydrophobic pockets but increase metabolic susceptibility compared to the methoxy group .

Q & A

Q. What are the key synthetic routes and critical reagents for synthesizing this compound?

The compound is synthesized via multi-step protocols involving:

  • Coupling reactions : Refluxing intermediates (e.g., substituted piperazines and pyrimidines) in polar aprotic solvents like dimethylformamide (DMF) or ethanol .
  • Reductive amination : Use of stannous chloride or palladium catalysts for amino group incorporation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and thin-layer chromatography (TLC) for reaction monitoring .

Q. Which spectroscopic methods are essential for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR to resolve aromatic protons, methoxy groups, and piperazine/pyrimidine ring environments .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. How can synthetic yield and purity be systematically optimized?

  • Parameter screening : Optimize temperature (e.g., 80–120°C for coupling), solvent polarity (DMF for high-boiling reactions), and catalyst loading .
  • Advanced purification : Employ preparative HPLC with C18 columns to isolate isomers or byproducts .
  • Quality control : Use HPLC-UV/ELSD for purity quantification (>95% threshold for biological assays) .

Q. What strategies identify the compound’s biological targets and mechanism of action?

  • Affinity-based profiling : Immobilize the compound on resin for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding constants (KD) with putative targets like kinases or GPCRs .
  • Gene silencing : siRNA knockdown of candidate targets to validate functional relevance in cellular assays .

Q. How should contradictions in bioactivity data across studies be resolved?

  • Standardization : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP levels in kinase assays) .
  • Meta-analysis : Compare IC50 values across studies, adjusting for variables like assay temperature/pH and batch-to-batch compound purity .
  • Structural analogs : Test derivatives to establish structure-activity relationships (SAR) and isolate confounding functional groups .

Q. What formulation strategies enhance solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use PEG 400 or cyclodextrins to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to methoxy or amine moieties for metabolic activation .
  • Nanoparticle encapsulation : Lipid-based carriers to enhance plasma half-life and tissue penetration .

Methodological Notes

  • Data validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs NMR predictor) to confirm assignments .
  • Target prioritization : Combine cheminformatics (e.g., SwissTargetPrediction) with high-throughput screening to narrow candidate targets .

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